(3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
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Overview
Description
(3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its biological activity and structural versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the enantioselective synthesis of highly enantiomerically enriched pyrrolidine derivatives.
Another approach involves the Mannich reaction of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with piperidine . This reaction is typically carried out under mild conditions and provides a straightforward route to the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but they generally involve similar synthetic routes as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions will vary based on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying biological processes and developing new pharmaceuticals.
Medicine: Due to its potential therapeutic properties, this compound is of interest in drug discovery and development.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways within the body. The exact mechanism will depend on the specific application and context in which the compound is used. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Pyrrolidine-3-carboxylic acid derivatives
- 5-oxo-1-phenylpyrrolidine-3-carboxylic acid
- Spirocyclic oxindoles
Uniqueness
What sets (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups, which can influence its biological activity and chemical properties
Properties
CAS No. |
99735-44-1 |
---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11+/m1/s1 |
InChI Key |
CFGKWSDAMXTRHE-KOLCDFICSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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